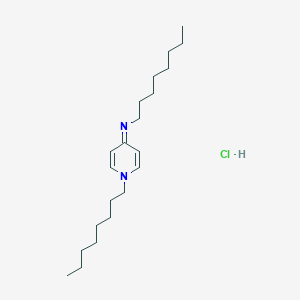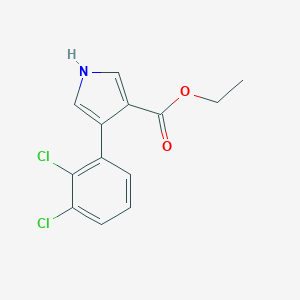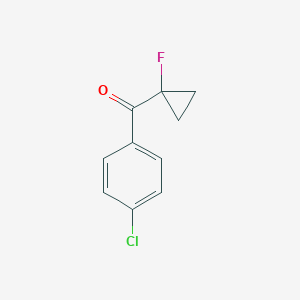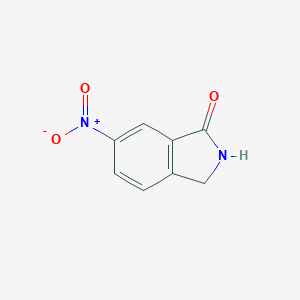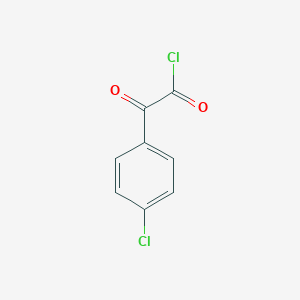
(4-Chlorophenyl)(oxo)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-alpha-oxo-benzeneacetyl chloride is a chemical compound with the molecular formula C8H4Cl2O2. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a chloro group and an oxo group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-alpha-oxo-benzeneacetyl chloride can be synthesized through several methods. One common approach involves the chlorination of alpha-oxo-benzeneacetyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-alpha-oxo-benzeneacetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha-oxo-benzeneacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Hydroxy derivatives.
Oxidation: Complex oxidized products.
Scientific Research Applications
4-Chloro-alpha-oxo-benzeneacetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of new drug candidates, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxo group can participate in redox reactions, altering the oxidation state of the compound. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical synthesis and research.
Comparison with Similar Compounds
4-Chloro-alpha-oxo-benzeneacetyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: Lacks the chloro and oxo groups, making it less reactive in certain substitution and redox reactions.
4-Chlorobenzoyl chloride: Contains a chloro group but lacks the oxo group, limiting its reactivity in redox reactions.
Alpha-oxo-benzeneacetyl chloride: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.
The presence of both chloro and oxo groups in 4-Chloro-alpha-oxo-benzeneacetyl chloride enhances its reactivity and makes it a unique and valuable compound in various chemical processes.
Properties
CAS No. |
104132-79-8 |
|---|---|
Molecular Formula |
C8H4Cl2O2 |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
InChI Key |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonyms |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



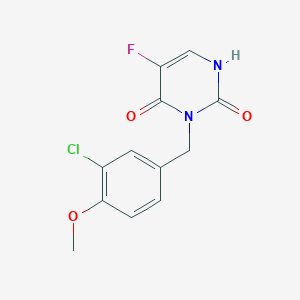
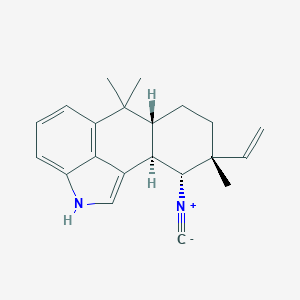
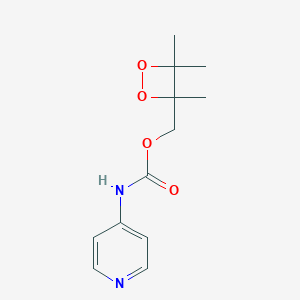
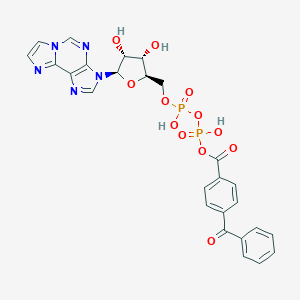
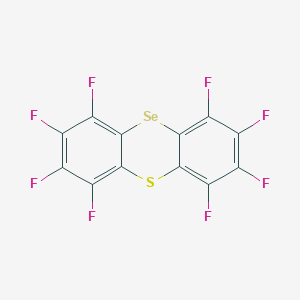

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)
